6-Amino-4-methylnicotinonitrile
Overview
Description
6-Amino-4-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a methyl group at the 4th position on the pyridine ring
Scientific Research Applications
6-Amino-4-methylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It serves as a precursor for the production of dyes, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-methylnicotinonitrile typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of the chlorine atoms by the amino group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes multiple steps, starting from readily available precursors and employing catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyridine compounds .
Mechanism of Action
The mechanism of action of 6-Amino-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 4-Amino-6-methylnicotinonitrile
- 2-Amino-5-cyano-4-picoline
- 6-Amino-4-methylpyridine-3-carbonitrile
Comparison: Compared to its analogs, 6-Amino-4-methylnicotinonitrile is unique due to the specific positioning of the amino and methyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-amino-4-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQVCAIIMZEFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433355 | |
Record name | 6-Amino-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-10-3 | |
Record name | 6-Amino-4-methylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-4-methylnicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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